molecular formula C12H18S B8078834 1-(1-Methylethyl)-2-[(1-methylethyl)thio]benzene CAS No. 24535-29-3

1-(1-Methylethyl)-2-[(1-methylethyl)thio]benzene

Cat. No.: B8078834
CAS No.: 24535-29-3
M. Wt: 194.34 g/mol
InChI Key: MJBFJUGDPNVQNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Methylethyl)-2-[(1-Methylethyl)thio]benzene is an organic compound with the molecular formula C₁₂H₂₄S. It is a derivative of benzene, featuring two isopropyl groups and a thioether group attached to the benzene ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Methylethyl)-2-[(1-Methylethyl)thio]benzene can be synthesized through several methods, including:

  • Friedel-Crafts Alkylation: This involves the reaction of benzene with 1-methylethyl chloride in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds via electrophilic aromatic substitution, resulting in the formation of 1-(1-Methylethyl)benzene (cumene), which is then further reacted with 1-methylethyl mercaptan to introduce the thioether group.

  • Thiokyanation: Another method involves the direct thiokyanation of cumene using potassium thiocyanate (KSCN) under specific reaction conditions to form the desired compound.

Industrial Production Methods: In an industrial setting, the compound is typically produced through continuous flow processes to ensure efficiency and scalability. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Methylethyl)-2-[(1-Methylethyl)thio]benzene undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.

  • Reduction: Reduction reactions can lead to the formation of the corresponding thioether derivatives.

  • Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring, depending on the reagents and conditions used.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (mCPBA).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Typical reagents include halogens (e.g., chlorine, bromine) and strong bases (e.g., sodium hydroxide, potassium tert-butoxide).

Major Products Formed:

  • Sulfoxides and Sulfones: Resulting from oxidation reactions.

  • Thioether Derivatives: Resulting from reduction reactions.

  • Substituted Benzene Derivatives: Resulting from substitution reactions.

Scientific Research Applications

1-(1-Methylethyl)-2-[(1-Methylethyl)thio]benzene has several scientific research applications, including:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and as a potential lead compound in drug discovery.

  • Medicine: It has been investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

  • Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which 1-(1-Methylethyl)-2-[(1-Methylethyl)thio]benzene exerts its effects involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby modulating its activity. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

1-(1-Methylethyl)-2-[(1-Methylethyl)thio]benzene is similar to other benzene derivatives with isopropyl and thioether groups, such as:

  • Cumene (Isopropylbenzene): A simpler benzene derivative without the thioether group.

  • Thiophenol: A benzene derivative with a thiol group instead of a thioether group.

  • Isopropylthiophene: A benzene derivative with a thioether group but only one isopropyl group.

Uniqueness: What sets this compound apart from these compounds is the presence of two isopropyl groups and a thioether group, which confer unique chemical and physical properties, making it suitable for specific applications that other similar compounds may not be able to fulfill.

Properties

IUPAC Name

1-propan-2-yl-2-propan-2-ylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18S/c1-9(2)11-7-5-6-8-12(11)13-10(3)4/h5-10H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJBFJUGDPNVQNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1SC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501239805
Record name 1-(1-Methylethyl)-2-[(1-methylethyl)thio]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501239805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24535-29-3
Record name 1-(1-Methylethyl)-2-[(1-methylethyl)thio]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24535-29-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1-Methylethyl)-2-[(1-methylethyl)thio]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501239805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.